Fmoc-D-Allylglycine

Description

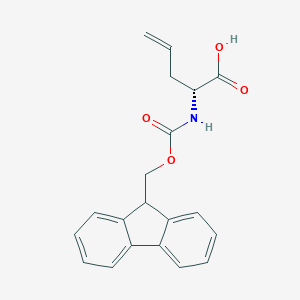

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427396 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170642-28-1 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Allylglycine: Properties, Structure, and Applications in Peptide Synthesis

Fmoc-D-Allylglycine is a synthetic amino acid derivative that has become an invaluable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive allyl side chain, offers significant advantages in the realm of peptide chemistry. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent modifications.

Core Chemical Properties and Structure

This compound, systematically named (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a white to off-white crystalline solid. The Fmoc group provides a base-labile protecting group for the amine, which is a cornerstone of modern SPPS, while the allyl group on the side chain presents a versatile handle for a variety of post-synthetic modifications.

2D Chemical Structure

Caption: 2D structure of this compound.

Tabulated Chemical Data

| Property | Value | References |

| CAS Number | 170642-28-1 | [1][2][3] |

| Molecular Formula | C20H19NO4 | [1][2][3] |

| Molecular Weight | 337.37 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 134 °C | [1][4] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in chloroform and methanol. | [5] |

| Optical Rotation | [α]20/D = -9 ± 5° (c=1 in DMF) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage | 0 - 8 °C | [3] |

Experimental Protocols

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols detail the standard procedures for its incorporation into a peptide chain and subsequent modifications of its unique allyl side chain.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.

References

- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Role of Fmoc-D-Allylglycine in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-allylglycine, a non-proteinogenic amino acid, has emerged as a critical building block in modern peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a terminal allyl group, offer a versatile handle for a variety of chemical modifications, enabling the synthesis of peptides with enhanced therapeutic properties. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), the generation of stapled peptides, and its role in the development of novel therapeutics targeting protein-protein interactions.

Core Applications in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This iterative process of deprotection and coupling of subsequent Fmoc-protected amino acids allows for the stepwise assembly of a desired peptide sequence on a solid support.[1][4][5]

The incorporation of this compound introduces an unnatural amino acid with a reactive allyl side chain. This side chain is orthogonal to the standard protecting groups used in Fmoc-SPPS, meaning it remains intact throughout the synthesis and can be selectively modified in a post-synthetic step.[6] This feature is pivotal for a range of applications, including peptide macrocyclization and bioconjugation.[1][6]

Stapled Peptides: Enhancing Stability and Cell Permeability

A significant application of this compound is in the synthesis of "stapled peptides."[7][8] These are peptides in which a covalent linkage, or "staple," is introduced between two amino acid side chains, constraining the peptide into a specific conformation, often an α-helix.[7] This conformational rigidity can lead to several advantageous properties, including:

-

Increased Proteolytic Resistance: The constrained structure can mask cleavage sites for proteases, enhancing the peptide's stability in biological systems.[7]

-

Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to higher affinity.

-

Improved Cell Permeability: The hydrocarbon staple can increase the peptide's hydrophobicity, facilitating its passage across cell membranes.[7]

The synthesis of stapled peptides containing allylglycine typically involves the incorporation of two this compound residues at appropriate positions within the peptide sequence (e.g., at i and i+4 or i and i+7 for α-helical stabilization).[8] Following the complete assembly of the linear peptide on the solid support, an intramolecular ring-closing metathesis (RCM) reaction is performed to form the hydrocarbon staple.[7][9] This reaction is catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.[10][11]

Quantitative Data on Stapled Peptides

The following tables summarize key quantitative data for representative stapled peptides synthesized using unnatural amino acids like allylglycine, highlighting their improved biophysical and biological properties.

| Peptide ID | Sequence | Stapling Position | % Helicity | Target(s) | Binding Affinity (Kd or Ki) | Reference |

| ATSP-7041 | Ac-LTFE(S5)YWAQ(R8)LKKAR-NH2 | i, i+7 | 70% | MDM2/MDMX | MDM2: 18 nM, MDMX: 33 nM | [12][13] |

| B1-L-1 | VKR(S5)KKF(R8)RKLKKSV-NH2 | i, i+4 | 47.2% | - | - | [14][15] |

| B1-L-3 | VKRFK(S5)FF(R8)KLKKSV-NH2 | i, i+4 | 37.0% | - | - | [14][15] |

| B1-L-6 | VKRFKKF(R8)RKL(S5)KSV-NH2 | i, i+7 | 39.8% | - | - | [14][15] |

| Linear pDI | LTFEHYWAQLTS | - | 11% | MDM2/MDMX | MDM2: 1.2 µM, MDMX: 1.5 µM | [12] |

| Linear B1-Leu | VKRFKKFFRKLKKSV-NH2 | - | 23.5% | - | - | [14][15] |

Note: (S5) and (R8) in the sequences of ATSP-7041 and the B1-Leu derivatives represent the positions of the unnatural amino acids used for stapling.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[1][2]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]

-

Agitate for 5-10 minutes and drain.

-

Repeat the piperidine treatment for another 15-20 minutes.[5]

-

Wash the resin thoroughly with DMF (5-7 times).[2]

3. Amino Acid Coupling (including this compound):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as HCTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.[2][15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2] For sterically hindered or unnatural amino acids like this compound, extended coupling times or double coupling may be necessary.[16]

-

Monitor the coupling reaction completion using a colorimetric test such as the Kaiser test.

-

Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

4. Repeat Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it thoroughly.

-

Add a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water in a 95:2.5:2.5 ratio) to the resin.[5]

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Protocol for On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of a hydrocarbon staple between two allylglycine residues in a peptide synthesized on a solid support.

1. Peptide Synthesis:

-

Synthesize the linear peptide containing two this compound residues at the desired positions using the SPPS protocol described above.

2. Resin Preparation for RCM:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM.

3. Ring-Closing Metathesis Reaction:

-

Dissolve a first-generation Grubbs' catalyst (e.g., 0.17 equivalents based on resin loading) in an anhydrous, degassed solvent such as 1,2-dichloroethane or dichloromethane to make a ~10 mM solution.[11]

-

Add the catalyst solution to the peptide-resin.

-

Shake the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[11][15]

-

Filter off the catalyst solution.

-

Repeat the catalyst addition and reaction steps once more to ensure complete cyclization.[11]

-

Wash the resin thoroughly with the reaction solvent and then with DCM.

4. Cleavage, Deprotection, and Purification:

-

Proceed with the cleavage, deprotection, and purification steps as described in the SPPS protocol. The stapled peptide will typically elute earlier than its linear counterpart during RP-HPLC.[11]

Application in Drug Discovery: Targeting the MDM2-p53 Pathway

A prominent example of the application of this compound in drug discovery is the development of stapled peptide inhibitors of the MDM2-p53 protein-protein interaction.[12] The p53 tumor suppressor protein plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress.[4][17] MDM2 is a key negative regulator of p53, binding to it and promoting its degradation.[17][18] In many cancers with wild-type p53, MDM2 and its homolog MDMX are overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[12][13]

Restoring p53 function by inhibiting the MDM2/MDMX-p53 interaction is a promising therapeutic strategy.[17] Stapled peptides, such as ATSP-7041, have been designed to mimic the α-helical domain of p53 that binds to MDM2 and MDMX.[12] The hydrocarbon staple, formed using unnatural amino acids derived from precursors like this compound, stabilizes this helical conformation, leading to a potent dual inhibitor of both MDM2 and MDMX.[12][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MDM2-p53 signaling pathway and a general experimental workflow for the development of stapled peptide inhibitors.

Figure 1: The MDM2-p53 signaling pathway and the mechanism of action of a stapled peptide inhibitor.

Figure 2: General experimental workflow for the development of stapled peptides.

Conclusion

This compound is a powerful tool for researchers in peptide chemistry and drug development. Its utility in the synthesis of stapled peptides has enabled the creation of a new class of therapeutics with improved stability, cell permeability, and target affinity. The ability to rationally design and synthesize these constrained peptides opens up new avenues for targeting challenging intracellular protein-protein interactions, as exemplified by the development of potent inhibitors of the MDM2-p53 pathway for cancer therapy. As our understanding of the chemical biology of peptides continues to grow, the applications of this compound and other unnatural amino acids are poised to expand, driving the development of the next generation of peptide-based drugs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 15. Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

A Technical Guide to Fmoc-D-Allylglycine: A Versatile Building Block for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Allylglycine, a key building block in modern peptide chemistry. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its role in the development of novel therapeutics. Detailed experimental protocols and workflow visualizations are provided to assist researchers in effectively utilizing this versatile amino acid derivative.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-allylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protecting group is crucial for its application in Fmoc-based solid-phase peptide synthesis, a widely used method for the stepwise construction of peptides.

| Property | Value | References |

| CAS Number | 170642-28-1 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][2] |

| Molecular Weight | 337.37 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]20D = -9 ± 5 ° (C=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Peptide Synthesis and Drug Development

This compound serves as a valuable building block in the synthesis of peptides for various research and therapeutic applications.[1][4] Its unique allyl side chain offers opportunities for post-synthetic modifications, enhancing its utility in creating complex and functionalized peptides.[1]

Key applications include:

-

Peptide Synthesis: It is a fundamental component in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of a D-amino acid with a reactive handle.[1][4] The D-configuration can enhance the proteolytic stability of the resulting peptide.[5]

-

Drug Development: this compound plays a significant role in the design of peptide-based drugs.[1][4] The incorporation of this non-canonical amino acid can improve the stability and bioavailability of therapeutic peptides.[1] It is also utilized in drug screening and the development of inhibitors and modulators for specific biological pathways.[2][4]

-

Bioconjugation: The allyl group on the side chain provides a site for selective chemical modifications, facilitating the attachment of peptides to other molecules such as fluorescent probes, cytotoxic drugs, or imaging agents.[1][4]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. The specific resin and coupling reagents may be varied based on the desired C-terminus and the specific peptide sequence.

Materials and Reagents:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[6]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This is typically done in two steps of 5-10 minutes each.[6] The resin is then thoroughly washed with DMF.

-

This compound Coupling:

-

Activation: In a separate vial, this compound (typically 3 equivalents relative to the resin loading), a coupling reagent like HBTU (2.9 equivalents), and DIPEA (6 equivalents) are dissolved in DMF.[6]

-

Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The reaction mixture is agitated for 1-2 hours at room temperature to ensure complete coupling.[6]

-

-

Washing: After the coupling reaction, the resin is drained and washed thoroughly with DMF to remove any unreacted reagents and byproducts.[6]

-

Cycle Repetition: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing TFA). The cleavage is typically carried out for 2-4 hours at room temperature.[6]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried.[6] The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Post-synthetic modification pathways of the allyl side chain.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-allylglycine is a non-canonical amino acid derivative crucial for peptide synthesis and drug development.[1][2] The presence of the allyl group provides a site for post-synthesis modifications, such as peptide macrocyclization and the introduction of various functional moieties through olefin metathesis or thiol-ene chemistry.[3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise peptide elongation.[2][4][5] This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data summaries, and process visualizations.

Physicochemical Properties and Specifications

This compound, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a white to off-white solid.[2][5][6] Key quantitative data and specifications for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₄ | [7] |

| Molecular Weight | 337.37 g/mol | [7][8] |

| Appearance | White to off-white powder/solid | [2][5] |

| Purity (HPLC) | ≥97% to ≥98% | [2][6] |

| Purity (Chiral HPLC) | ≥99.5% | [1] |

| Optical Rotation [a]²⁰D | -9 ± 5 ° (c=1 in DMF) | [2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is primarily achieved through the N-terminal protection of D-allylglycine with an Fmoc-reagent. The most common method involves the reaction of D-allylglycine with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[5][9]

The overall synthesis reaction is as follows:

D-allylglycine + Fmoc-OSu → this compound

Detailed Experimental Protocol: Fmoc Protection

This protocol is adapted from a reported synthesis of the L-enantiomer, which achieved a 96% yield, and is applicable to the D-enantiomer.[10]

Materials:

-

D-allylglycine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Deionized Water

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-allylglycine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water under stirring conditions.

-

Reagent Addition: To this solution, add Fmoc-OSu (1.0 equivalent) portion-wise.

-

Reaction: Stir the resulting white suspension at room temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[10]

-

Acidification & Extraction:

-

Washing and Drying:

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.[10]

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and by-products. The primary methods for purifying Fmoc-amino acids are recrystallization and High-Performance Liquid Chromatography (HPLC).[4]

Purification Protocol: Recrystallization

Recrystallization is a cost-effective method for obtaining high-purity crystalline solids.[4] The choice of solvent is critical; a suitable solvent should dissolve the compound when hot but not when cold. Toluene is often effective for similar Fmoc-dipeptides.[4]

Procedure:

-

Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., toluene, ethyl acetate/hexanes). Heat the mixture gently to dissolve the solid completely.[4]

-

Cooling: Allow the solution to cool slowly to room temperature. Cloudiness should appear as the product begins to crystallize. Further cool the flask in an ice bath to maximize crystal formation.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method Comparison

The selection of synthesis and purification methods depends on the desired scale, purity requirements, and available resources.

| Method Type | Technique | Advantages | Disadvantages |

| Synthesis | Solution-Phase | Scalable, straightforward for single amino acid derivatives.[4] | Can be time-consuming, workup can be intensive. |

| Purification | Recrystallization | Cost-effective, can yield very high purity for crystalline solids.[4] | Solvent selection can be challenging, potential for product loss. |

| Purification | HPLC | High resolution, provides excellent purity, applicable to many compounds.[4] | Expensive, requires specialized equipment, limited by scale. |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on laboratory conditions and specific purity requirements, with analytical validation (e.g., HPLC, NMR, Mass Spectrometry) at each critical step to ensure the final product meets the necessary specifications for its intended application in peptide synthesis and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]

- 8. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility and Handling of Fmoc-D-Allylglycine in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Allylglycine in organic solvents commonly utilized in peptide synthesis and related applications. It offers detailed experimental protocols for dissolution and a logical workflow for its application in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this compound is not widely available in public literature, this guide extrapolates from the general behavior of Fmoc-protected amino acids to provide practical handling instructions.

Introduction to this compound

This compound is a non-canonical amino acid derivative widely used in peptide synthesis and drug development.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during peptide synthesis.[2] The allyl side chain introduces a versatile functional handle for post-synthetic modifications, such as macrocyclization or the introduction of probes, through reactions like olefin metathesis or thiol-ene chemistry.[3] Understanding its solubility is critical for efficient and successful synthesis protocols.[4]

Solubility of this compound

The solubility of Fmoc-amino acids is a crucial factor for achieving efficient coupling reactions in solid-phase peptide synthesis (SPPS).[4] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[4] While most Fmoc-amino acids are readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), some can exhibit limited solubility.[4]

This compound is generally described as a white crystalline solid with good solubility in many organic solvents used in peptide synthesis.[1][5]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | General Solubility | Key Considerations |

| N,N-Dimethylformamide (DMF) | Good to Excellent | A polar aprotic solvent that effectively solvates most Fmoc-amino acids.[4] The quality of DMF is crucial, as degradation to dimethylamine can cause premature Fmoc deprotection.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often has a higher solvating power than DMF, especially for hydrophobic sequences.[4][6][8] However, some Fmoc-amino acids may show greater decomposition in NMP over extended periods.[4][7] |

| Dimethyl Sulfoxide (DMSO) | Good to Excellent | A strong solvent that can enhance the solubility of Fmoc-amino acids, often used as a co-solvent with DMF.[6][9] It is important to use hygroscopic DMSO as it can significantly impact solubility.[9] |

| Dichloromethane (DCM) | Limited | Less polar and generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions.[4][7] It is more commonly used for washing steps in peptide synthesis.[4] |

| Acetonitrile (ACN) | Limited | Often used in the mobile phase for HPLC purification of peptides rather than as a primary solvent for coupling reactions. |

| Tetrahydrofuran (THF) | Limited | Has been reported as a good solvent when used with PEG-based resins.[7] |

Experimental Protocols for Dissolution

For successful incorporation into a peptide sequence, complete dissolution of this compound is essential. The following protocols provide methods for dissolving Fmoc-amino acids, which can be applied to this compound.

Protocol 1: Standard Dissolution

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the calculated volume of high-purity, amine-free DMF or NMP to achieve the desired concentration.

-

Vortex the vial for 1-2 minutes to suspend the solid.[6]

-

Visually inspect the solution for any undissolved particles. If the solid does not fully dissolve, proceed to Protocol 2 or 3.

Protocol 2: Dissolution with Sonication

-

Follow steps 1 and 2 of Protocol 1.

-

Place the vial in a sonicator bath at room temperature.[6][10]

-

Sonicate in short bursts (e.g., 5-10 minutes), followed by visual inspection.[6]

-

If necessary, continue sonication until the compound is fully dissolved.[10]

Protocol 3: Dissolution with Gentle Heating

-

Follow steps 1 and 2 of Protocol 1.

-

Gently warm the solution to approximately 37-40°C with intermittent vortexing or stirring.[6][10]

-

Maintain this temperature until the solid is completely dissolved.

-

Allow the solution to cool to room temperature before use in the coupling reaction.

Protocol 4: Using a Co-Solvent

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[6][9]

-

In a separate vial, add the required volume of DMF for the coupling reaction.

-

Add a small volume of the concentrated DMSO stock solution to the DMF.

-

Vortex the mixture thoroughly to ensure homogeneity before proceeding with the activation and coupling steps.[6]

Workflow for Application in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the dissolution and subsequent coupling of this compound in an automated or manual SPPS cycle.

Caption: Workflow for preparing and using this compound in SPPS.

Conclusion

This compound is a valuable building block in peptide chemistry. While detailed quantitative solubility data is sparse, its qualitative solubility in common polar aprotic solvents like DMF, NMP, and DMSO is generally good. By employing standard dissolution techniques such as vortexing, sonication, or gentle heating, researchers can effectively prepare solutions for use in solid-phase peptide synthesis. Careful attention to solvent quality and dissolution verification is paramount to ensure successful and efficient peptide synthesis outcomes.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-D-Allylglycine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Allylglycine is a versatile building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for post-synthetic modifications and the creation of peptides with enhanced properties. This guide provides a comprehensive overview of its core characteristics, detailed experimental protocols for its incorporation into peptides, and methods for subsequent chemical transformations of its allyl side chain.

Core Characteristics of this compound

This compound, chemically known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a non-canonical amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, making it fully compatible with standard Fmoc-based SPPS protocols. The key feature of this amino acid is its allyl side chain, which is chemically orthogonal to the common protecting groups used in peptide synthesis. This allows for selective chemical manipulation of the allyl group while the peptide remains attached to the solid support.

Physicochemical Properties:

| Property | Value |

| CAS Number | 170642-28-1 |

| Molecular Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | Approximately 134 °C |

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming this compound.

Materials and Reagents:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Protocol for Coupling this compound:

This protocol outlines a single coupling cycle for incorporating this compound onto a deprotected peptide-resin.

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-7 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (2.9-4.9 equivalents), and a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative method like the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Quantitative Data on Coupling Reagents:

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides typical performance characteristics for common coupling reagents with non-sterically hindered amino acids, which can serve as a general guideline.

| Coupling Reagent | Additive | Typical Coupling Time (SPPS) | Relative Efficiency | Notes |

| HBTU | HOBt (optional) | 30 - 60 minutes | Very Good | A widely used and reliable coupling reagent. |

| HATU | - | 5 - 15 minutes | Excellent | Often the reagent of choice for difficult couplings due to high speed and low racemization.[2] |

| HCTU | - | 5 - 20 minutes | Excellent | A cost-effective and highly efficient alternative to HATU.[2] |

Post-Synthetic Modification of the Allyl Side Chain

The allyl group of D-allylglycine serves as a versatile handle for a variety of post-synthetic modifications, enabling the synthesis of peptides with novel structures and functions, such as cyclic peptides.[3]

This protocol describes the on-resin reaction between the allyl group of a D-allylglycine residue and a thiol, typically from a cysteine residue, to form a thioether linkage, often used for peptide cyclization.[4][5]

Materials and Reagents:

-

Peptide-resin containing D-allylglycine and a deprotected cysteine residue

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent: DMF or a mixture of DMF/DCM

-

UV light source (365 nm)

Protocol:

-

Swell the peptide-resin in the chosen solvent within a quartz reaction vessel.

-

Add the photoinitiator (e.g., 10-20 mg per 0.1 mmol of resin).

-

Irradiate the mixture with UV light (365 nm) for 20-60 minutes with gentle agitation.

-

Wash the resin thoroughly with DMF and DCM to remove the photoinitiator and any byproducts.

Olefin metathesis can be used to form a carbon-carbon double bond, for instance, to create "stapled" peptides with enhanced helical structures or for macrocyclization.[6][7][8]

Materials and Reagents:

-

Peptide-resin containing at least two allyl-containing residues (e.g., two D-allylglycines)

-

Grubbs' catalyst (e.g., 1st or 2nd generation)

-

Solvent: Anhydrous and degassed 1,2-dichloroethane (DCE) or DCM

Protocol:

-

Swell the peptide-resin in the chosen solvent.

-

In a separate flask, dissolve the Grubbs' catalyst (typically 5-15 mol% relative to the peptide) in the solvent.

-

Add the catalyst solution to the resin.

-

Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature or with gentle heating.

-

Wash the resin extensively with the solvent to remove the catalyst.

Cleavage from Resin and Purification

Cleavage Cocktail:

A standard cleavage cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification:

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes) is commonly used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Visualizations of Workflows

General Workflow for Fmoc-SPPS of a Peptide Containing D-Allylglycine

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationship for Post-Synthetic Modification of the Allyl Group

Caption: Options for post-synthetic modification of the allyl side chain on a resin-bound peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. users.ox.ac.uk [users.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. protocols.io [protocols.io]

Storing and Handling Fmoc-D-Allylglycine Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-D-Allylglycine powder, a critical reagent in modern peptide synthesis and drug development. Adherence to these guidelines is essential to ensure the integrity, purity, and reactivity of the compound, leading to reproducible and successful experimental outcomes.

Physicochemical Properties of this compound

This compound, with the CAS number 170642-28-1, is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the allyl side chain provides a versatile functional handle for post-synthetic modifications.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 134 °C |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |

| Purity (Typical) | ≥98% (HPLC) |

Storage and Stability

Proper storage of this compound powder is crucial to prevent degradation and maintain its chemical integrity. The primary factors that can compromise its stability are temperature, moisture, and light.

Recommended Storage Conditions

For optimal long-term stability, this compound powder should be stored in a tightly sealed container at -20°C . For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. The container should be stored in a desiccator to minimize exposure to moisture.

Stability Profile

While specific long-term quantitative stability data for this compound is not extensively published, the stability of Fmoc-protected amino acids as a class is well-understood. The primary degradation pathways include:

-

Fmoc Group Instability: The Fmoc group is sensitive to basic conditions. Exposure to amines or other bases can lead to premature deprotection.

-

Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the Fmoc group or the carboxylic acid moiety.

-

Oxidation: While the allyl group is relatively stable, prolonged exposure to oxidizing conditions should be avoided.

The following table summarizes the expected stability and key considerations for maintaining the quality of this compound powder.

| Parameter | Recommended Condition | Rationale | Potential Degradation Products |

| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Minimizes the rate of all potential degradation reactions. | Dibenzofulvene (from Fmoc cleavage), D-Allylglycine |

| Humidity | Store in a desiccator with a desiccant. | Prevents hydrolysis of the Fmoc group and the carboxylic acid. | D-Allylglycine, Fmoc-OH |

| Light | Store in an opaque or amber container. | The fluorenyl moiety of the Fmoc group can be light-sensitive. | Photodegradation products |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis. | Oxidized side-chain derivatives |

Handling Procedures and Safety Precautions

Due to its fine powder form and chemical nature, appropriate handling procedures and personal protective equipment (PPE) are necessary to ensure laboratory safety and prevent contamination of the reagent.

Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE should be worn:

-

Safety glasses or goggles: To protect the eyes from dust particles.

-

Laboratory coat: To protect clothing and skin.

-

Gloves (e.g., nitrile): To prevent skin contact.

Handling in the Laboratory

-

Weighing: Weigh the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust. Use a clean, dry spatula and weighing vessel.

-

Dispensing: Minimize the time the container is open to the atmosphere to reduce moisture absorption.

-

Dissolution: Dissolve the powder in a suitable solvent such as high-purity, amine-free DMF immediately before use. Sonication may be required to aid dissolution.

Safety and Hazard Information

This compound may cause skin, eye, and respiratory tract irritation. In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Always consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support.

General Workflow for Fmoc-SPPS

The incorporation of an amino acid in Fmoc-based SPPS follows a cyclical process of deprotection, activation, and coupling.

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Protocol for Incorporation of this compound

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound powder

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., Dichloromethane (DCM), DMF)

Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin is swollen in DMF in a suitable reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

-

-

Washing:

-

Once the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

-

Logical Relationships in Handling and Use

The proper storage and handling of this compound powder directly impacts its successful application in peptide synthesis. The following diagram illustrates the logical flow from storage to experimental outcome.

Caption: Logical flow from storage and handling to the outcome of peptide synthesis.

Fmoc-D-Allylglycine safety data sheet information

An In-Depth Technical Guide on the Safety of Fmoc-D-Allylglycine

This technical guide provides a comprehensive overview of the safety information for this compound (CAS No: 170642-28-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification

This compound is a protected amino acid derivative commonly used in peptide synthesis and other areas of chemical research.[1][2]

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | (R)-N-Fmoc-Allylglycine, Fmoc-D-Gly(allyl)-OH[2][3] |

| CAS Number | 170642-28-1[1][4] |

| Molecular Formula | C20H19NO4[1][4] |

| Molecular Weight | 337.37 g/mol [3][5] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] However, some suppliers note that the toxicological properties have not been thoroughly investigated.[6] It is crucial to handle this chemical with caution.[6]

GHS Classification [4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements

-

Pictograms :

-

-

Signal Word : Warning [4]

-

Precautionary Statements :

Safe Handling and Exposure Control

Proper handling and storage are critical to minimize risk. This involves using appropriate engineering controls and personal protective equipment (PPE).

Experimental Protocols: Handling and Storage

-

Precautions for Safe Handling : Avoid contact with skin, eyes, and clothing.[9] Avoid the formation of dust and aerosols.[4] Use only in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]

-

Conditions for Safe Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][9] Storage temperature recommendations vary, including room temperature, 4°C, or 2-8°C.[4][5][6] Store away from strong oxidizing agents.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Recommended Personal Protective Equipment

| Protection Type | Specification |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is required where solids are handled as powders.[6] |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) approved under standards such as EN166 (EU) or NIOSH (US).[4] |

| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use.[4] |

| Skin/Body Protection | Wear a lab coat, long-sleeved clothing, or a complete suit protecting against chemicals.[4][10] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4] |

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in case of accidental exposure.

-

Inhalation : If dust is inhaled, remove the person to fresh air.[6] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[3] Seek medical attention if discomfort persists.[6]

-

Skin Contact : Immediately wash the skin with soap and copious amounts of water.[6] Remove contaminated clothing. Seek medical attention if irritation occurs.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a physician.[4]

-

Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[6] Do NOT induce vomiting.[6] Call a physician immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards : Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][11]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][9]

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment as required.[10] Ensure adequate ventilation, and avoid breathing dust.[4] Evacuate personnel to safe areas.[4]

-

Environmental Precautions : Prevent the product from entering drains or water courses.[6]

-

Containment and Cleaning : Sweep up and shovel the material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

Physicochemical Data

| Property | Value |

| Appearance | White to off-white powder or crystals[5] |

| Melting Point | 134-140 °C[5] |

| Solubility | No quantitative data available; described as having good solubility[1] |

| Flash Point | Not applicable[12] |

Stability and Reactivity

| Parameter | Description |

| Reactivity | No data available |

| Chemical Stability | Stable under recommended storage conditions[9] |

| Conditions to Avoid | Incompatible products, dust formation[9] |

| Incompatible Materials | Strong oxidizing agents[9] |

| Hazardous Decomposition | Carbon oxides (COx), Nitrogen oxides (NOx) when burned[6] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] The available data from GHS classifications indicate potential health effects.

| Effect | Finding |

| Acute Toxicity (Oral) | Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Causes skin irritation[4] |

| Eye Damage/Irritation | Causes serious eye irritation[4] |

| STOT-Single Exposure | May cause respiratory irritation[4] |

| Chronic Exposure | No information available; prolonged exposure should be limited[6] |

Note : No quantitative toxicity data (e.g., LD50/LC50) or detailed experimental protocols for these findings are available in the reviewed safety data sheets.

Ecological and Disposal Considerations

-

Ecotoxicity : No data is available regarding the ecological effects of this substance. It should not be released into the environment.[10]

-

Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Transport Information

This compound is not regulated as a hazardous material for transportation under DOT (US), IATA, or IMDG regulations.[10]

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Fmoc-allyl-Gly-OH = 98.0 HPLC 146549-21-5 [sigmaaldrich.com]

- 6. anaspec.com [anaspec.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.be [fishersci.be]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Fmoc-N-(allyl)-glycine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to Fmoc-D-Allylglycine: Chirality, Specific Rotation, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties and applications of Fmoc-D-Allylglycine, a non-canonical amino acid crucial in modern peptide chemistry and drug discovery. This document details its chiral nature, specific optical rotation, and provides a detailed experimental protocol for its characterization. Furthermore, a workflow for its primary application in solid-phase peptide synthesis is outlined.

Core Physicochemical Properties and Chirality

This compound, systematically named (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pent-4-enoic acid, is a derivative of the D-enantiomer of allylglycine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a vital building block for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The "D" designation signifies its stereochemical configuration at the alpha-carbon, making it a chiral molecule. Chiral molecules are optically active, meaning they rotate the plane of polarized light.[2] The direction and magnitude of this rotation are fundamental properties used for its identification and quality control.

The allyl side chain provides a unique functionality for post-synthetic modifications, such as peptide macrocyclization or the introduction of various functional groups through olefin metathesis, enhancing the structural and functional diversity of synthetic peptides.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Conditions |

| Specific Rotation [α] | -9 ± 5° | 20°C, D-line of sodium (589 nm) |

| Concentration (c) | 1 g/100 mL | In Dimethylformamide (DMF) |

| Molecular Formula | C₂₀H₁₉NO₄ | |

| Molecular Weight | 337.37 g/mol | |

| CAS Number | 170642-28-1 | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥ 98% |

Experimental Protocol: Measurement of Specific Rotation

The specific rotation of this compound is a critical parameter for confirming its enantiomeric purity. The following protocol outlines the procedure for its measurement using a polarimeter.

Objective: To determine the specific rotation of an this compound sample.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Dimethylformamide (DMF), analytical grade

Procedure:

-

Instrument Preparation:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions (typically 10-15 minutes).[4]

-

Ensure the instrument is calibrated and set to measure optical rotation at the D-line of sodium (589 nm).

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Add a small amount of DMF to dissolve the sample completely.

-

Carefully add DMF to the flask until the solution reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the blank solvent (DMF).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.[4]

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter and record the observed optical rotation (α) in degrees.[4] Record the temperature of the measurement.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law formula:[5] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Expected Result: For a pure sample of this compound, the calculated specific rotation should fall within the range of -9 ± 5° under the specified conditions.

Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in SPPS to create custom peptides for research and drug development.[1] The following diagram illustrates the typical workflow for incorporating an this compound residue into a growing peptide chain on a solid support.

Caption: Workflow for this compound incorporation in SPPS.

This workflow highlights the key stages of resin preparation, the iterative cycle of Fmoc deprotection and amino acid coupling, and the final steps of cleavage and purification. The incorporation of this compound follows the standard procedure for any Fmoc-protected amino acid in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 5. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

An In-depth Technical Guide to the Fmoc Protecting Group on D-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Fmoc-D-allylglycine, a critical building block in modern peptide synthesis and drug discovery. The document details the fundamental properties of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the unique functionalities of D-allylglycine, and the synergistic advantages of their combination. This guide offers in-depth experimental protocols for the synthesis of this compound, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent post-synthetic modifications of the allyl group. Quantitative data is presented in a clear tabular format for easy reference, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry, therapeutic peptide development, and bioconjugation techniques.

Introduction to this compound

This compound is a non-canonical amino acid derivative that has gained significant traction in the field of peptide science.[1] It combines the base-labile Fmoc protecting group for the α-amino group with the versatile allyl side chain of D-allylglycine.[1][2] This combination offers a powerful tool for the synthesis of complex peptides with enhanced stability, novel functionalities, and improved therapeutic potential.[2]

The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise addition of amino acids to a growing peptide chain under mild conditions.[3][4] Its removal is typically achieved with a mild base, such as piperidine in dimethylformamide (DMF), which is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide synthesis.[3][5]

The D-configuration of the allylglycine introduces stereochemical diversity, which can be crucial for modulating the biological activity and proteolytic stability of peptides. The allyl side chain serves as a reactive handle for a variety of post-synthetic modifications, including peptide macrocyclization, cross-metathesis, and thiol-ene "click" chemistry.[2][6] These modifications are instrumental in developing peptides with improved pharmacological profiles, such as enhanced receptor affinity and metabolic resistance.[6]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for experimental design, including dissolution, reaction setup, and characterization.

| Property | Value | References |

| Chemical Formula | C₂₀H₁₉NO₄ | [1][7] |

| Molecular Weight | 337.37 g/mol | [1][7] |

| Appearance | White to off-white powder or crystals | [1][8] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 134 °C | [9] |

| Optical Rotation | [a]20/D = -9 ± 5 ° (c=1 in DMF) | [1] |

| Solubility | Soluble in DMF and DMSO. Sparingly soluble in DCM. Poorly soluble in water. | [4][10][11] |

| Storage Conditions | 0 - 8 °C | [1][9] |

| CAS Number | 170642-28-1 | [1][12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into a peptide sequence using SPPS, and the post-synthetic modification of the allyl group via on-resin cyclization.

Synthesis of this compound

This protocol is adapted from the synthesis of Fmoc-L-allylglycine and can be applied to the D-enantiomer.[13]

Materials:

-

D-allylglycine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-allylglycine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water.

-

To this stirring solution, add Fmoc-OSu (1.05 equivalents).

-

Stir the resulting white suspension at room temperature for 20 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Once the starting material is consumed, acidify the reaction mixture to pH 2 with 1M HCl.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous suspension with DCM (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) and water (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Incorporation of this compound into a Peptide via SPPS

This protocol outlines the manual solid-phase synthesis for incorporating an this compound residue into a peptide chain.[14][15]

Materials:

-

Pre-loaded resin (e.g., Rink amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for at least 30-60 minutes with gentle agitation.[14]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]

-

Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[14]

-

Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.[14]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Peptide Cyclization via Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a linear peptide containing two allylglycine residues using a Grubbs catalyst.[16][17]

Materials:

-

Peptide-resin containing two allylglycine residues

-

Grubbs' catalyst (e.g., 1st or 2nd generation)

-

Dichloromethane (DCM), anhydrous

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Swell the peptide-resin in anhydrous DCM.

-

Add a solution of Grubbs' catalyst in anhydrous DCM to the resin.

-

Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Once the cyclization is complete, wash the resin thoroughly with DCM to remove the catalyst.

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin using a standard cleavage cocktail for 2-3 hours.[14]

-

Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[14]

-

Dry the final peptide pellet under vacuum.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Mechanism of Fmoc group removal by piperidine.[5][18]

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.[14][15]

References

- 1. chembk.com [chembk.com]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.be [fishersci.be]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allyl Group: A Versatile Tool in Fmoc-D-Allylglycine for Advanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-allylglycine, a non-natural amino acid, has emerged as a critical building block in modern peptide chemistry. Its unique allyl side chain provides a versatile and strategically important reactive handle for a wide range of chemical modifications, enabling the synthesis of complex peptide architectures and innovative drug candidates. This technical guide delves into the multifaceted role of the allyl group in this compound, providing a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to support its utility in peptide synthesis and drug development. The strategic incorporation of this compound allows for post-synthetic modifications that are orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries, opening avenues for peptide macrocyclization, the introduction of diverse functional moieties, and the development of targeted covalent inhibitors.

Core Properties of this compound

This compound is a derivative of the amino acid glycine, featuring an allyl group attached to the α-carbon. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = -9 ± 5° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Role of the Allyl Group in Peptide Synthesis

The allyl group of this compound serves as a latent reactive site that is stable to the conditions of Fmoc SPPS, including repeated cycles of piperidine-mediated deprotection and coupling reactions.[2] Its true value is realized in post-synthetic modifications, where it can be selectively manipulated to introduce a variety of structural features.

Peptide Macrocyclization

Peptide macrocyclization is a key strategy to enhance the conformational stability, receptor affinity, metabolic resistance, and bioavailability of therapeutic peptides. The allyl group of this compound is an excellent precursor for forming cyclic peptides through several methodologies.

Ring-closing metathesis is a powerful reaction that forms a carbon-carbon double bond between two alkene moieties within a peptide chain, resulting in a cyclic structure.[3][4] By incorporating two this compound residues or one this compound and another amino acid with an olefin-containing side chain, intramolecular RCM can be achieved using ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts.[3]

Caption: Radical-mediated thiol-ene reaction mechanism for peptide cyclization.

Quantitative data from a study on the thiol-ene reaction of glutathione (GSH) with various alkenes under continuous flow conditions demonstrates the efficiency of this method.

| Alkene Substrate | Reaction Time (min) | Yield (%) |

| Allyl alcohol | 20 | 91 |

| N-Allyl-D-glucosamine | 20 | 85 |

| Allyl-terminated PEG | 20 | 88 |